molecular formula C12H24O11 B1195314 Cellobiotol CAS No. 535-94-4

Cellobiotol

Cat. No.: B1195314
CAS No.: 535-94-4
M. Wt: 344.31 g/mol
InChI Key: VQHSOMBJVWLPSR-WELRSGGNSA-N
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Description

GLUCITOL-4-GUCOPYANOSIDE, also known as Cellobiitol, is a disaccharide composed of two glucose molecules linked by a glycosidic bond. It is a sugar alcohol derived from the reduction of glucose and is commonly found in various plants and microorganisms. This compound is known for its sweet taste and is used in various applications, including food, pharmaceuticals, and research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: GLUCITOL-4-GUCOPYANOSIDE can be synthesized through the reduction of glucose using catalytic hydrogenation. The reaction typically involves the use of a catalyst such as nickel or platinum under high pressure and temperature conditions. The reduction process converts the aldehyde group of glucose into a hydroxyl group, resulting in the formation of GLUCITOL-4-GUCOPYANOSIDE .

Industrial Production Methods: Industrial production of GLUCITOL-4-GUCOPYANOSIDE involves the enzymatic hydrolysis of cellulose to produce glucose, followed by catalytic hydrogenation. The process is optimized to achieve high yields and purity of the final product. The use of biocatalysts and advanced purification techniques ensures the efficient production of GLUCITOL-4-GUCOPYANOSIDE on a large scale .

Chemical Reactions Analysis

Types of Reactions: GLUCITOL-4-GUCOPYANOSIDE undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

GLUCITOL-4-GUCOPYANOSIDE has a wide range of applications in scientific research:

Comparison with Similar Compounds

GLUCITOL-4-GUCOPYANOSIDE is similar to other sugar alcohols such as sorbitol, lactitol, and mannitol. it has unique properties that make it distinct:

These similarities and differences highlight the unique chemical and physical properties of GLUCITOL-4-GUCOPYANOSIDE, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6+,7+,8+,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHSOMBJVWLPSR-WELRSGGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-94-4
Record name Cellobiitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cellobiotol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: What is Cellobiotol and how is it used to assess intestinal permeability?

A: this compound is a disaccharide sugar that can be radiolabeled (with tritium, 3H) and used as a marker to assess intestinal permeability in animal models. [, ] This technique involves orally administering a mixture of [3H]this compound and [14C]Mannitol. These sugars are absorbed differently by the intestines: [3H]this compound is absorbed primarily via paracellular pathways (between cells), while [14C]Mannitol is absorbed mainly through transcellular pathways (across cells). By measuring the ratio of 3H/14C in urine after administration, researchers can infer the degree of intestinal permeability. [] An increased ratio suggests greater paracellular permeability, often indicative of intestinal damage or dysfunction.

Q2: Can dietary factors influence intestinal permeability as measured by the this compound absorption test?

A: Yes, research indicates that dietary cereals can impact intestinal permeability in animal models, particularly those with pre-existing sensitivities or induced enteropathy. [] For instance, in rats with triparanol-induced sensitivity, consuming wheat, rye, barley, oats, and maize led to increased intestinal permeability, while rice and soybean did not. [] Interestingly, gluten, a protein complex found in wheat and other cereals, was identified as a potential trigger for this permeability defect. [] This finding suggests a possible link between dietary gluten and intestinal health, potentially mirroring gluten sensitivity observed in humans.

Q3: Are there alternative methods for inducing intestinal permeability changes besides dietary interventions in the context of this compound studies?

A: Yes, apart from dietary factors, various chemical agents can induce intestinal permeability changes detectable by the this compound absorption test. [, ] For instance, ethanol administration in rats is known to cause mucosal damage, leading to increased [3H]this compound uptake and a higher 3H/14C ratio in urine. [] This altered permeability reflects the ethanol-induced disruption of normal intestinal cell function. [] Conversely, treatments like methotrexate and cetrimide, while also affecting intestinal absorption, do not induce changes in the 3H/14C ratio. [] This observation suggests that these agents cause permeability changes through mechanisms distinct from those involving direct mucosal cell dysfunction, highlighting the specificity of this compound as a marker for certain types of intestinal damage. []

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